

In-Depth Technical Guide to the Physical Properties of Deuterated 4-Methoxybenzylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxybenzylamine-d3

Cat. No.: B12411704

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of deuterated 4-Methoxybenzylamine, a compound of increasing interest in pharmaceutical research and development. Deuteration, the selective replacement of hydrogen atoms with deuterium, can significantly alter the metabolic fate and pharmacokinetic profile of drug candidates, making a thorough understanding of the physical characteristics of these labeled compounds essential. This document outlines the known physical properties of various deuterated isotopologues of 4-Methoxybenzylamine, provides detailed experimental protocols for their determination, and presents a relevant biological pathway.

Core Physical Properties

The introduction of deuterium atoms into the 4-Methoxybenzylamine molecule leads to slight but predictable changes in its physical properties. The primary effect of deuteration is an increase in molecular weight. This, in turn, can influence properties such as density, boiling point, and melting point. While experimental data for all deuterated species is not readily available, the following tables summarize the known properties of 4-Methoxybenzylamine and its deuterated analogue, **4-Methoxybenzylamine-d3**. The properties of other deuterated versions (e.g., -d2, -d4) can be expected to show incremental changes based on the number of deuterium atoms.

Table 1: General Physical Properties of 4-Methoxybenzylamine and its Deuterated Analogue

Property	4-Methoxybenzylamine	4-Methoxybenzylamine-d3 (methoxy-d3)
Molecular Formula	C ₈ H ₁₁ NO	C ₈ H ₈ D ₃ NO [1]
Molecular Weight	137.18 g/mol [2]	140.20 g/mol
Appearance	Clear, colorless to slightly yellow liquid [3]	Not explicitly reported, expected to be a clear liquid
Odor	Amine-like	Not explicitly reported, expected to be amine-like

Table 2: Quantitative Physical Properties of 4-Methoxybenzylamine

Property	Value	Conditions
Melting Point	-10 °C (lit.) [4][2]	-
Boiling Point	236-237 °C (lit.) [4][2]	Atmospheric pressure
Density	1.05 g/mL [4][2]	at 25 °C (lit.)
Refractive Index	1.546 [2]	at 20 °C
Solubility	Soluble in chloroform and methanol. Highly soluble in water. [3]	-

Note on Deuterated Analogues: The boiling point, melting point, and density of deuterated compounds are generally slightly higher than their non-deuterated counterparts due to the stronger van der Waals forces resulting from the increased mass. However, the exact values for deuterated 4-Methoxybenzylamine are not widely published and would require experimental determination.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and synthesis of deuterated 4-Methoxybenzylamine.

Synthesis of Deuterated 4-Methoxybenzylamine

Deuterium can be introduced into the 4-methoxybenzylamine molecule at various positions. The following are generalized protocols for achieving this.

1. Synthesis of 4-(Trideuteromethoxy)benzylamine (**4-Methoxybenzylamine-d3**)

This synthesis involves the use of a deuterated methylating agent to introduce the -OCD₃ group.

- Materials: 4-Hydroxybenzylamine, trideuteromethyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), a suitable base (e.g., sodium hydride, potassium carbonate), and an appropriate aprotic solvent (e.g., anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)).
- Procedure:
 - To a solution of 4-hydroxybenzylamine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0 °C.
 - Allow the reaction mixture to stir at room temperature for a specified time to ensure complete deprotonation of the hydroxyl group.
 - Cool the reaction mixture back to 0 °C and add the deuterated methylating agent (e.g., CD₃I) dropwise.
 - Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain 4-(trideuteromethoxy)benzylamine.

- Characterize the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm the incorporation and position of the deuterium atoms.

2. Synthesis of 4-Methoxybenzylamine- $\alpha,\alpha\text{-d}2$

This protocol focuses on the deuteration of the benzylic position.

- Materials: 4-Methoxybenzonitrile, a deuterium source (e.g., deuterium gas (D_2)), a reducing agent (e.g., lithium aluminum deuteride (LiAlD_4) or a catalyst for catalytic deuterogenation like Palladium on carbon (Pd/C)), and a suitable solvent (e.g., anhydrous diethyl ether or THF for LiAlD_4 reduction; ethanol or methanol for catalytic deuterogenation).
- Procedure (using LiAlD_4):
 - In a flame-dried flask under an inert atmosphere, suspend LiAlD_4 in the anhydrous solvent.
 - Add a solution of 4-methoxybenzonitrile in the same solvent dropwise to the suspension at $0\text{ }^\circ\text{C}$.
 - After the addition is complete, allow the reaction to warm to room temperature and then reflux for a specified period, monitoring by TLC.
 - Cool the reaction mixture to $0\text{ }^\circ\text{C}$ and carefully quench it by the sequential addition of water and a sodium hydroxide solution.
 - Filter the resulting precipitate and wash it with the solvent.
 - Dry the filtrate over anhydrous sodium sulfate and concentrate it under reduced pressure to yield 4-methoxybenzylamine- $\alpha,\alpha\text{-d}2$.
 - Purify and characterize the product as described in the previous protocol.

Determination of Physical Properties

The following are standard protocols for measuring the key physical properties.

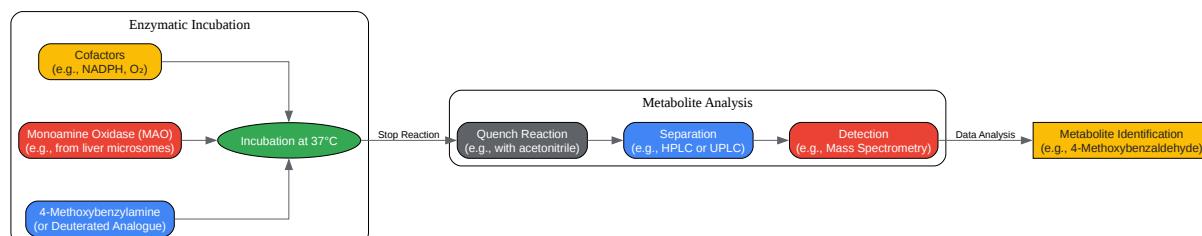
1. Boiling Point Determination (Micro-reflux method)

- Apparatus: A small round-bottom flask, a micro-condenser, a thermometer, a heating mantle, and a stir bar.
- Procedure:
 - Place a small amount of the sample (e.g., 1-2 mL) and a stir bar into the round-bottom flask.
 - Assemble the micro-reflux apparatus with the thermometer positioned so that the bulb is just below the side arm of the condenser.
 - Heat the sample to a gentle boil and allow it to reflux.
 - The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses and returns to the flask, is the boiling point.

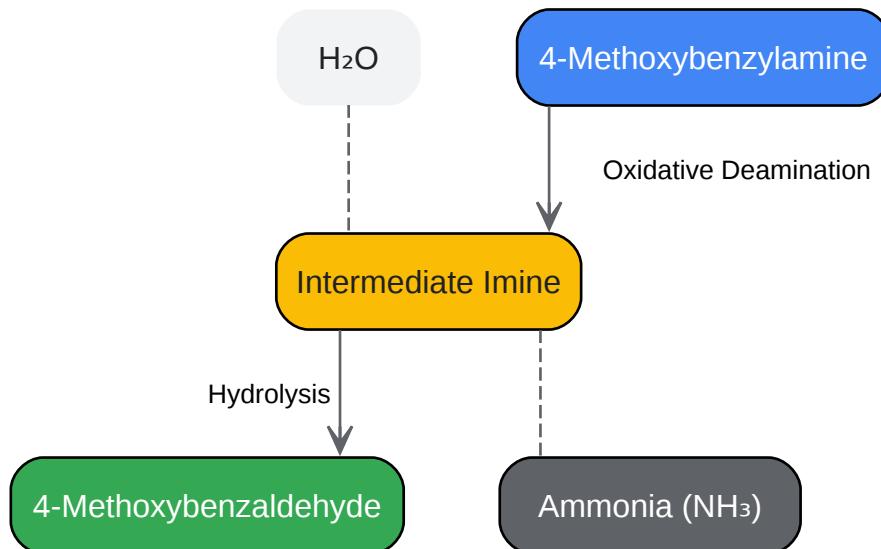
2. Density Determination (Pycnometer Method)

- Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance.
- Procedure:
 - Weigh the clean and dry pycnometer.
 - Fill the pycnometer with the liquid sample, ensuring no air bubbles are present, and weigh it again.
 - Determine the mass of the liquid by subtracting the mass of the empty pycnometer.
 - The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a constant temperature.

3. Solubility Determination


- Procedure:

- To a small test tube, add a measured amount of the solvent (e.g., 1 mL of water, chloroform, or methanol).
- Add a small, known quantity of the deuterated 4-methoxybenzylamine (e.g., 10 mg).
- Vigorously shake or vortex the test tube for a set period (e.g., 1 minute).
- Visually inspect the solution for the presence of undissolved solute. If the solute has completely dissolved, it is considered soluble. The solubility can be quantified by systematically increasing the amount of solute until saturation is reached.


Biological Pathway: Metabolism of Benzylamines

Benzylamines, including 4-methoxybenzylamine, are primarily metabolized in the body by the enzyme monoamine oxidase (MAO). MAO is a flavin-containing enzyme responsible for the oxidative deamination of various endogenous and exogenous amines. This metabolic process is crucial in the termination of the action of neurotransmitters and the detoxification of xenobiotics.

The general workflow for studying the metabolism of 4-methoxybenzylamine by MAO involves incubating the substrate with a source of the enzyme (e.g., liver microsomes or purified MAO-A or MAO-B) and cofactors, followed by analysis of the resulting metabolites.

Monoamine Oxidase (MAO)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [byjus.com \[byjus.com\]](https://www.byjus.com/4-methoxybenzylamine/)
- 2. [4-methoxybenzylamine \[stenutz.eu\]](https://www.stenutz.eu/4-methoxybenzylamine/)
- 3. [Synthesis and Application of 4-methoxybenzylamine_Chemicalbook \[chemicalbook.com\]](https://www.chemicalbook.com/4-methoxybenzylamine.html)
- 4. [volochem.com \[volochem.com\]](https://www.volochem.com/4-methoxybenzylamine/)
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of Deuterated 4-Methoxybenzylamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12411704#physical-properties-of-deuterated-4-methoxybenzylamine\]](https://www.benchchem.com/product/b12411704#physical-properties-of-deuterated-4-methoxybenzylamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com